(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a nitro group and two fluorine atoms on a phenyl ring, along with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoronitrobenzene and an appropriate aldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,4-difluoronitrobenzene and the aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid is unique due to the presence of both nitro and fluorine substituents on the phenyl ring, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H5F2NO4 |
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Molecular Weight |
229.14 g/mol |
IUPAC Name |
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-5-3-7(11)6(1-2-9(13)14)8(4-5)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
ATVVTPKWMDAGBL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])/C=C/C(=O)O)F)F |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=CC(=O)O)F)F |
Origin of Product |
United States |
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